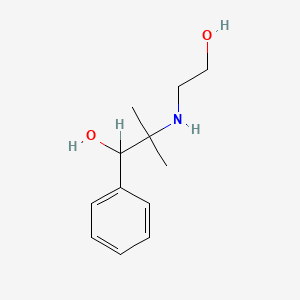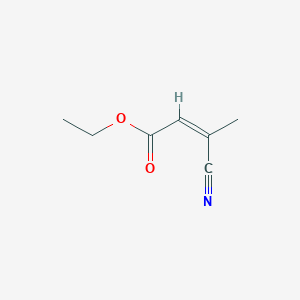
ethyl (Z)-3-cyanobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-3-cyanobut-2-enoate is an organic compound characterized by the presence of a cyano group (–CN) and an ester functional group (–COOEt) attached to a but-2-enoate backbone The (Z) designation indicates the geometric configuration of the double bond, where the higher priority substituents are on the same side of the double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (Z)-3-cyanobut-2-enoate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and an aldehyde, followed by a subsequent dehydration step. The reaction typically requires a base catalyst such as piperidine or pyridine and is carried out under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (Z)-3-cyanobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of ethyl (Z)-3-aminobut-2-enoate.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds (e.g., n-butyllithium) are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl (Z)-3-cyanobut-2-enoate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl (Z)-3-cyanobut-2-enoate involves its interaction with molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding carboxylic acid. These interactions can modulate biological pathways and influence the compound’s pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl (Z)-3-cyanobut-2-enoate can be compared with similar compounds such as:
Ethyl (E)-3-cyanobut-2-enoate: The (E) isomer has the cyano and ester groups on opposite sides of the double bond, leading to different chemical and physical properties.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.
Ethyl (Z)-3-cyanopent-2-enoate:
This compound’s unique combination of functional groups and geometric configuration makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
40595-04-8 |
|---|---|
Molekularformel |
C7H9NO2 |
Molekulargewicht |
139.15 g/mol |
IUPAC-Name |
ethyl (Z)-3-cyanobut-2-enoate |
InChI |
InChI=1S/C7H9NO2/c1-3-10-7(9)4-6(2)5-8/h4H,3H2,1-2H3/b6-4- |
InChI-Schlüssel |
ZRKOIZAQWIGYPW-XQRVVYSFSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(/C)\C#N |
Kanonische SMILES |
CCOC(=O)C=C(C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


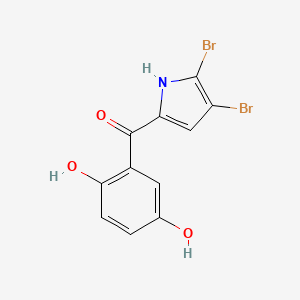
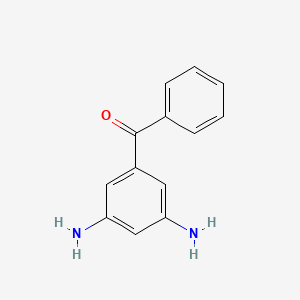
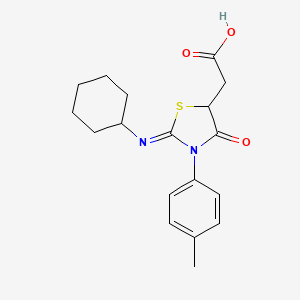


![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)
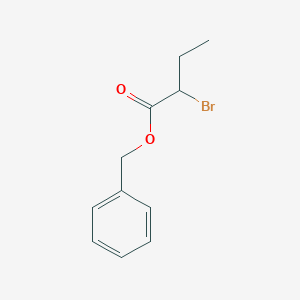
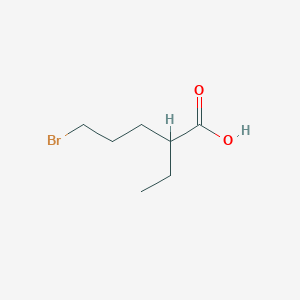

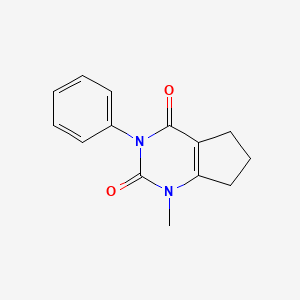
![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)

